molecular formula C18H14BrNO B12035504 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile CAS No. 125369-77-9

5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile

Cat. No.: B12035504
CAS No.: 125369-77-9
M. Wt: 340.2 g/mol
InChI Key: JBYQRBZOQHMXDE-ZGCWVLQWSA-N
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Description

5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile is an organic compound that features a complex structure with both methoxy and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and 4-bromobenzaldehyde.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the desired pentadienenitrile structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)-2-phenyl-2,4-pentadienenitrile
  • 5-(2-Methoxyphenyl)-2-(4-chlorophenyl)-2,4-pentadienenitrile
  • 5-(2-Methoxyphenyl)-2-(4-fluorophenyl)-2,4-pentadienenitrile

Uniqueness

5-(2-Methoxyphenyl)-2-(4-bromophenyl)-2,4-pentadienenitrile is unique due to the presence of both methoxy and bromophenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

125369-77-9

Molecular Formula

C18H14BrNO

Molecular Weight

340.2 g/mol

IUPAC Name

(2E,4E)-2-(4-bromophenyl)-5-(2-methoxyphenyl)penta-2,4-dienenitrile

InChI

InChI=1S/C18H14BrNO/c1-21-18-8-3-2-5-15(18)6-4-7-16(13-20)14-9-11-17(19)12-10-14/h2-12H,1H3/b6-4+,16-7-

InChI Key

JBYQRBZOQHMXDE-ZGCWVLQWSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C(/C#N)\C2=CC=C(C=C2)Br

Canonical SMILES

COC1=CC=CC=C1C=CC=C(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

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